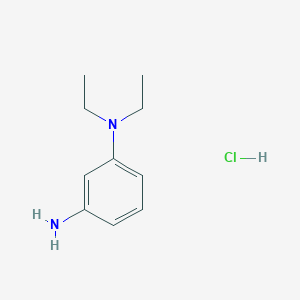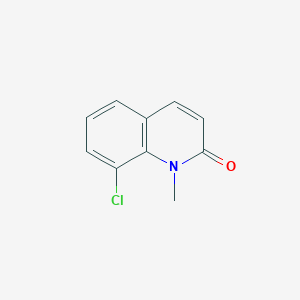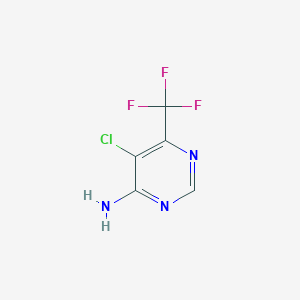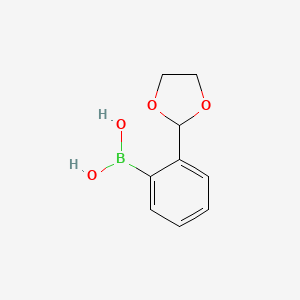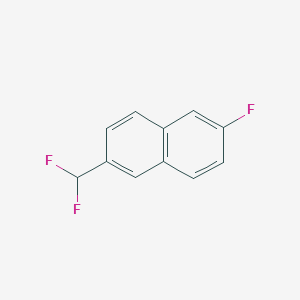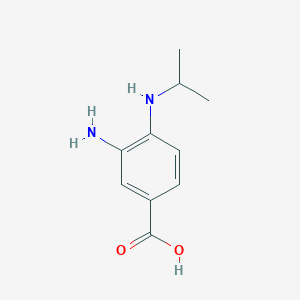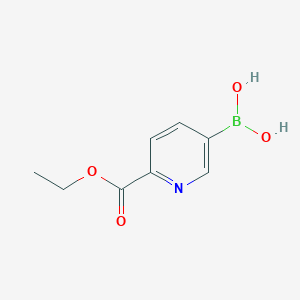
4-Chloro-6-propan-2-yloxypyrimidine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-propan-2-yloxypyrimidine-5-carbonitrile is a chemical compound with the molecular formula C8H8ClN3O. It is a pyrimidine derivative, which is a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-propan-2-yloxypyrimidine-5-carbonitrile typically involves the reaction of 4-chloro-6-hydroxypyrimidine-5-carbonitrile with isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the substitution of the hydroxyl group with the isopropyl group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process .
化学反応の分析
Types of Reactions
4-Chloro-6-propan-2-yloxypyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The isopropyl group can be hydrolyzed to revert to the hydroxyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reaction conditions may involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the isopropyl group.
Major Products Formed
Substitution Reactions: Substituted pyrimidine derivatives with various functional groups.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound.
Hydrolysis: 4-Chloro-6-hydroxypyrimidine-5-carbonitrile.
科学的研究の応用
4-Chloro-6-propan-2-yloxypyrimidine-5-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting cancer and other diseases.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is employed in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4-Chloro-6-propan-2-yloxypyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, thereby affecting various biochemical pathways. For example, it may inhibit tyrosine kinases, which are involved in cell signaling and cancer progression .
類似化合物との比較
Similar Compounds
- 4-Chloro-6-methoxypyrimidine-5-carbonitrile
- 4-Chloro-6-ethoxypyrimidine-5-carbonitrile
- 4-Chloro-6-butoxypyrimidine-5-carbonitrile
Uniqueness
4-Chloro-6-propan-2-yloxypyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group at position 6 enhances its lipophilicity and may improve its interaction with hydrophobic pockets in target proteins .
特性
分子式 |
C8H8ClN3O |
|---|---|
分子量 |
197.62 g/mol |
IUPAC名 |
4-chloro-6-propan-2-yloxypyrimidine-5-carbonitrile |
InChI |
InChI=1S/C8H8ClN3O/c1-5(2)13-8-6(3-10)7(9)11-4-12-8/h4-5H,1-2H3 |
InChIキー |
IJYGYZYPYWCZNA-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C(=NC=N1)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-5-ethyl-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11902239.png)
![8-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B11902242.png)
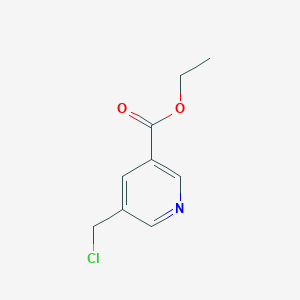
![Indeno[2,1-b]pyran, 2-ethyl-](/img/structure/B11902255.png)
![2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B11902258.png)
